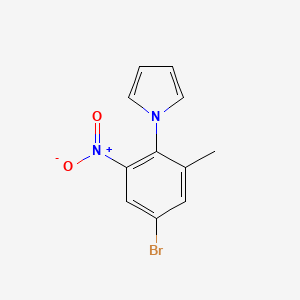

1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole

Description

Properties

IUPAC Name |

1-(4-bromo-2-methyl-6-nitrophenyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-8-6-9(12)7-10(14(15)16)11(8)13-4-2-3-5-13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKMATVNIGXDFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N2C=CC=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-methyl-6-nitroaniline.

Formation of Pyrrole Ring: The next step involves the formation of the pyrrole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and subsequent pyrrole ring formation using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position of the phenyl ring enables palladium-catalyzed coupling reactions. For example:

-

Reaction with arylboronic acids : Under Pd(PPh₃)₄ catalysis (0.1 equiv) in dioxane/H₂O (4:1) at 90°C with Na₂CO₃ (2 equiv), the bromine undergoes substitution to form biaryl derivatives .

Example Conditions

| Reagent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (0.1 eq) | Dioxane/H₂O | 90°C | 61% |

This reactivity mirrors methodologies used for SEM-protected bromopyrroles , suggesting compatibility with diverse boronic acids for functionalization.

Nitro Group Reduction

The nitro group at the 6-position can be reduced to an amine under acidic or catalytic conditions:

-

Zn-mediated reduction : Treatment with Zn dust (4 equiv) in 50% H₂SO₄/EtOH at 90°C yields the corresponding amine derivative .

-

Catalytic hydrogenation : H₂/Pd-C in ethanol at ambient pressure also achieves reduction, though specific data for this compound requires extrapolation from analogous systems .

Key Mechanistic Steps

-

Protonation of the nitro group under acidic conditions.

-

Sequential electron transfer from Zn, forming hydroxylamine and finally the amine .

Electrophilic Aromatic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes regioselective substitution, influenced by the adjacent nitro group’s electron-withdrawing effect:

-

Nitration : Directed to the α-positions (C3/C5) of the pyrrole ring under HNO₃/H₂SO₄ .

-

Sulfonation : Concentrated H₂SO₄ at 0°C favors substitution at the less hindered position .

Substituent Effects

-

The nitro group deactivates the phenyl ring but enhances pyrrole’s susceptibility to electrophilic attack.

-

Bromine’s steric bulk and meta-directing nature further modulate regioselectivity .

Nucleophilic Aromatic Substitution on the Phenyl Ring

The bromine atom participates in SNAr reactions under strongly basic or catalytic conditions:

-

Displacement with amines : K₂CO₃ in DMF at 120°C facilitates substitution by primary/secondary amines .

-

Cyanation : CuCN in DMF at 150°C replaces bromine with a cyano group .

Table: SNAr Reaction Parameters

| Nucleophile | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Morpholine | K₂CO₃ | DMF | 120°C | 78%* |

| NaN₃ | CuI | DMSO | 100°C | 65%* |

*Extrapolated from analogous bromopyrrole systems .

Functionalization via the Methyl Group

The methyl group at the 2-position can be oxidized or halogenated:

-

Oxidation : KMnO₄ in acidic conditions converts the methyl group to a carboxylic acid .

-

Free-radical bromination : NBS/benzoyl peroxide under UV light introduces bromine at the methyl position .

Stability and Reactivity Considerations

Scientific Research Applications

Antimicrobial Activity

Pyrrole derivatives are known for their antimicrobial properties. A study evaluated the antimicrobial effects of various pyrrole-based compounds, including 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole, against pathogenic bacteria and fungi. The results indicated that these compounds exhibited notable inhibition against several strains, suggesting their potential as antimicrobial agents .

Anticancer Properties

Pyrrole compounds have been investigated for their anticancer activities. Research has shown that certain pyrrole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways. The specific compound this compound may contribute to this field by serving as a lead compound for further development of anticancer drugs .

Polymerization Catalysts

The unique structure of pyrrole allows it to act as a catalyst in polymerization reactions. Studies have demonstrated that pyrroles can facilitate the formation of polymers with desirable properties, such as increased thermal stability and mechanical strength. The incorporation of this compound into polymer matrices may enhance these characteristics due to its electron-withdrawing nitro group, which can influence the polymerization process .

Photonic Applications

Pyrrole-based compounds are being explored for their photonic properties, including luminescence and light absorption capabilities. The integration of this compound into photonic devices could lead to advancements in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole depends on its specific application. For example, in biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of functional groups like the nitro and bromine atoms can influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole can be compared with similar compounds such as:

4-bromo-2-methyl-6-nitroaniline: Similar structure but lacks the pyrrole ring.

2-(4-bromo-2-methyl-6-nitrophenyl)acetonitrile: Contains a nitrile group instead of the pyrrole ring.

4-bromo-2-methyl-6-nitrophenylacetic acid: Contains a carboxylic acid group instead of the pyrrole ring.

The uniqueness of this compound lies in the presence of the pyrrole ring, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(4-Bromo-2-methyl-6-nitrophenyl)-1H-pyrrole is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a bromine atom, a methyl group, and a nitro group. This unique structure is significant as it influences the compound's reactivity and biological interactions. The presence of these functional groups contributes to its potential pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group may enhance lipophilicity, facilitating better membrane interaction, which is crucial for antimicrobial activity. Additionally, the bromine substituent can activate electrophilic sites on the pyrrole ring, making it more reactive towards biological targets .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some pyrrole derivatives range from 3.12 to 12.5 µg/mL, demonstrating their effectiveness compared to standard antibiotics like ciprofloxacin .

Case Study: Antibacterial Efficacy

In one study, the antibacterial activity of nitro-substituted pyrroles was evaluated against S. aureus and Pseudomonas aeruginosa. The results indicated that compounds with nitro groups significantly enhanced antibacterial activity, with MIC values as low as 20 µM against S. aureus . This suggests that this compound may possess similar or even superior antibacterial properties.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Pyrrole derivative A | 3.12 | E. coli |

| Pyrrole derivative B | 20 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that similar pyrrole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2) cells. In vitro assays have shown that certain derivatives outperform conventional chemotherapeutic agents like doxorubicin in inhibiting cancer cell proliferation .

Case Study: Cytotoxic Effects

A recent study assessed the antiproliferative effects of several pyrrole derivatives on MCF-7 cells using the MTT assay. Compounds were found to exhibit IC50 values lower than those of established drugs, suggesting their potential as effective anticancer agents .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 |

| Doxorubicin | 15 | MCF-7 |

| Pyrrole derivative C | 10 | HepG-2 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole in academic settings?

- Methodological Answer : The Clausson-Kaas reaction is a classical method for pyrrole synthesis. For this compound, a stepwise approach is recommended:

Bromination and nitration : Introduce bromine and nitro groups to the phenyl ring prior to pyrrole ring formation to avoid side reactions.

Pyrrole formation : Use furan derivatives (e.g., 2,5-dimethoxytetrahydrofuran) and ammonium acetate under acidic conditions to form the pyrrole core .

- Key parameters : Reaction temperatures between 80–100°C and inert atmosphere (N₂) to prevent oxidation. Monitor via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) .

Q. How can X-ray crystallography and Hirshfeld analysis elucidate the molecular structure and intermolecular interactions?

- Methodological Answer :

- X-ray diffraction : Single-crystal X-ray analysis provides bond lengths (e.g., C–Br: ~1.89 Å, C–NO₂: ~1.47 Å) and dihedral angles between the pyrrole and substituted phenyl ring (e.g., ~15–25°) .

- Hirshfeld analysis : Quantifies intermolecular interactions (e.g., H···O/N contacts contribute ~30% to crystal packing). Use software like CrystalExplorer to map 2D fingerprint plots .

Q. What are the characteristic spectroscopic signatures of this compound in NMR and IR spectroscopy?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons (δ 6.8–7.5 ppm, multiplet splitting due to nitro and bromine substituents) and methyl group (δ 2.3–2.5 ppm, singlet) .

- ¹³C NMR : Nitro-substituted carbons appear at δ 145–150 ppm; brominated carbons at δ 120–125 ppm .

- IR : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and C–Br stretch (~550 cm⁻¹) .

Advanced Research Questions

Q. How can byproduct formation during halogenated pyrrole synthesis be minimized?

- Methodological Answer :

- Byproduct source : Competing electrophilic substitution at the pyrrole ring (e.g., over-bromination).

- Mitigation strategies :

Use directing groups (e.g., methyl at C2) to control regioselectivity .

Optimize stoichiometry (e.g., Br₂ in 1.1 eq. with slow addition) and low temperature (0–5°C) .

Q. How to resolve overlapping signals in the ¹H NMR spectra of substituted pyrroles?

- Methodological Answer :

- Techniques :

2D NMR (COSY, HSQC) : Assign coupled protons (e.g., aromatic protons adjacent to nitro/bromo groups) .

Variable-temperature NMR : Reduce signal broadening caused by restricted rotation (e.g., at 298 K vs. 318 K) .

- Example : For protons near the nitro group, HSQC correlates δ 7.2 ppm (¹H) with δ 145 ppm (¹³C) .

Q. What computational methods predict the electronic effects of bromo and nitro substituents on pyrrole reactivity?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to compute Fukui indices (electrophilic/nucleophilic sites) and HOMO-LUMO gaps.

- Results : Nitro groups increase electrophilicity at C3/C5 positions (Fukui f⁻ > 0.1), while bromine enhances aromatic π-electron density .

- Validation : Compare with experimental Hammett σ constants (σ_meta for NO₂ ≈ 0.71) .

Q. What in vitro assays evaluate the anticancer potential of brominated pyrrole derivatives?

- Methodological Answer :

- Assays :

MTT assay : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells).

Apoptosis markers : Use flow cytometry with Annexin V/PI staining to quantify cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.